molecular formula C18H30N2Sn B1446396 3-(Tributylstannyl)-2-pyridinecarbonitrile CAS No. 1416437-24-5

3-(Tributylstannyl)-2-pyridinecarbonitrile

Cat. No. B1446396
CAS RN: 1416437-24-5
M. Wt: 393.2 g/mol
InChI Key: FKMDONAGHOEWRM-UHFFFAOYSA-N
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Description

Tributyltin (TBT) compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .


Synthesis Analysis

Tributyltin compounds can be used in the synthesis of various organic compounds . For example, they can be used as precursors for chain propagating radicals in the synthesis of tetrahydrocannabinols and derivatives .


Molecular Structure Analysis

The molecular structure of a tributyltin compound typically consists of a tin (IV) atom covalently bonded to three butyl groups .


Chemical Reactions Analysis

Tributyltin compounds can participate in various chemical reactions. For example, they can be used as precursors for chain propagating radicals .


Physical And Chemical Properties Analysis

Tributyltin compounds have a low water solubility, making them ideal for antifouling agents . They also have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .

Scientific Research Applications

Organic Chemistry

3-(Tributylstannyl)-2-pyridinecarbonitrile: is utilized in organic synthesis, particularly in Stille coupling reactions. This compound serves as a precursor in the synthesis of various organic molecules, leveraging its ability to form carbon-carbon bonds . Its role in facilitating cross-coupling reactions is pivotal for constructing complex organic architectures, which are essential in pharmaceuticals and agrochemicals.

Biochemistry

In biochemistry, 3-(Tributylstannyl)-2-pyridinecarbonitrile is explored for its potential in modifying biological molecules. It can be used to introduce stannyl groups into peptides and proteins, which can then be labeled with radioactive isotopes for imaging and diagnostic purposes . This application is crucial for developing new techniques in medical imaging and targeted radiotherapy.

Nanotechnology

The compound’s ability to form stable complexes with metal ions positions it as a candidate for creating functional nanomaterials. These materials can be used in catalysis, biochemistry, and the development of nanotechnology-based sensors and devices . The versatility of 3-(Tributylstannyl)-2-pyridinecarbonitrile in forming various nanostructures makes it a valuable asset in this rapidly advancing field.

Medicinal Chemistry

3-(Tributylstannyl)-2-pyridinecarbonitrile: finds applications in medicinal chemistry where it is involved in the synthesis of drug candidates and the exploration of new therapeutic agents . Its role in the development of novel inhibitors for various biological targets underscores its importance in the discovery of new medicines.

Environmental Science

Environmental science benefits from the use of 3-(Tributylstannyl)-2-pyridinecarbonitrile in the study of organotin compounds’ impact on ecosystems . Research into the environmental fate and toxicology of stannyl derivatives helps in understanding and mitigating the effects of industrial pollutants.

Analytical Chemistry

In analytical chemistry, 3-(Tributylstannyl)-2-pyridinecarbonitrile is part of the development of new analytical methods. It may be used as a standard or reagent in chromatographic techniques and mass spectrometry to identify and quantify chemical species, playing a critical role in quality control and research laboratories .

Safety and Hazards

Tributyltin compounds are considered hazardous. They are toxic if swallowed and harmful in contact with skin . They can cause skin irritation and serious eye irritation . They may also damage fertility and the unborn child, and cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-tributylstannylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDONAGHOEWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tributylstannyl)-2-pyridinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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